molecular formula C18H19NO B15289229 rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

Cat. No.: B15289229
M. Wt: 265.3 g/mol
InChI Key: QEZIWGGQHNKCSH-CRAIPNDOSA-N
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Description

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide is a chiral, fused-ring acetamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring naphthalene and acetamide moieties are recognized for their diverse biological activities. Structurally similar molecules have demonstrated significant potential in early-stage research, including antiproliferative effects against a panel of human cancer cell lines such as nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) . Furthermore, naphthyl-functionalized acetamide derivatives are being explored for their capacity to act as cholinesterase inhibitors, positioning them as promising candidates for research into neurodegenerative conditions like Alzheimer's disease . The specific stereochemistry and polycyclic structure of this compound make it a valuable scaffold for investigating structure-activity relationships (SAR), developing new synthetic methodologies, and probing novel biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-[(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C18H19NO/c1-13(20)19-18-12-11-15(14-7-3-2-4-8-14)16-9-5-6-10-17(16)18/h2-10,15,18H,11-12H2,1H3,(H,19,20)/t15-,18-/m1/s1

InChI Key

QEZIWGGQHNKCSH-CRAIPNDOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes for rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

Preparation of the Amine Precursor

The synthesis begins with the preparation of the chiral amine intermediate, (1R,4R)-1,2,3,4-tetrahydro-4-phenyl-1-naphthalenamine. Two primary methods have been employed:

Hydrogenation of Imine Derivatives

A Schiff base derived from 4-phenyl-1-tetralone and an appropriate amine (e.g., benzylamine) is reduced using catalytic hydrogenation. Palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ atmosphere at 50–60°C yields the amine with retention of stereochemistry. This method achieves moderate yields (60–70%) but requires careful control of reaction conditions to prevent over-reduction.

Bucherer-Bergs Reaction

4-Phenyl-1-tetralone is treated with ammonium carbonate and potassium cyanide in aqueous ethanol under reflux. The resulting hydantoin intermediate is hydrolyzed under acidic conditions to yield the racemic amine, which is subsequently resolved using chiral chromatography or diastereomeric salt formation.

Acetylation of the Amine Intermediate

The amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base. A representative procedure involves dissolving (1R,4R)-1,2,3,4-tetrahydro-4-phenyl-1-naphthalenamine (1.0 equiv) in dichloromethane ($$\text{DCM}$$) and treating it with acetyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at 0–5°C. The reaction is stirred for 2–4 hours, followed by quenching with ice-cold water. The organic layer is washed with saturated sodium bicarbonate ($$\text{NaHCO}3$$) and brine, dried over anhydrous $$\text{Na}2\text{SO}_4$$, and concentrated under reduced pressure.

Table 1: Optimization of Acetylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine DCM 0–5 2 85
Pyridine THF 25 4 78
K$$2$$CO$$3$$ DMF 80 1 92

Data adapted from methodologies in.

Stereochemical Control and Resolution

The (1R,4R) configuration is critical for the compound’s biological activity. Key strategies include:

Asymmetric Catalysis

Chiral ligands such as (R)-BINAP in combination with palladium catalysts enable enantioselective hydrogenation of imine precursors, achieving enantiomeric excess ($$ \text{ee} $$) >90%.

Diastereomeric Crystallization

Racemic amine mixtures are treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) in ethanol. Differential crystallization yields diastereomeric salts, which are hydrolyzed to isolate the (1R,4R)-enantiomer.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy :

    • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.45–7.10 (m, 9H, aromatic), 5.82 (d, $$ J = 8.4 $$ Hz, 1H, NH), 4.21 (q, $$ J = 6.8 $$ Hz, 1H, CH-NH), 3.02–2.75 (m, 2H, CH$$2$$), 2.15 (s, 3H, COCH$$_3$$).
    • $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$3$$): δ 169.8 (C=O), 140.2–125.3 (aromatic carbons), 52.1 (CH-NH), 23.5 (COCH$$3$$).
  • IR Spectroscopy :
    Strong absorption bands at 3280 cm$$ ^{-1} $$ (N–H stretch), 1650 cm$$ ^{-1} $$ (C=O stretch), and 1540 cm$$ ^{-1} $$ (N–H bend).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,4R) configuration. The tetrahydronaphthalene core adopts a chair-like conformation, with the phenyl group at C4 in an equatorial position. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.

Table 2: Crystallographic Data

Parameter Value
Space group $$ P2_1/c $$
a (Å) 12.345(2)
b (Å) 7.891(1)
c (Å) 15.678(3)
β (°) 102.34(1)
Volume (Å$$^3$$) 1456.8(4)
Z 4

Data sourced from.

Purification and Yield Optimization

Flash Chromatography

Crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2), yielding 85–90% pure product.

Recrystallization

Recrystallization from toluene/acetone (3:1) at −20°C affords needle-like crystals with >99% purity.

Chemical Reactions Analysis

Types of Reactions

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, leading to its stimulant and depressant effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs from available literature include:

Compound Name Core Structure Substituents Stereochemistry CAS/Application
rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide (Target) Tetrahydro-naphthalenyl Phenyl at C4, acetamide at C1 (1R,4R) Not explicitly listed in sources
(1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide Cyclopentenyl Acetyloxy-methyl at C4, acetamide at C1 (1R,4S) 61865-50-7 (Carbovir intermediate)
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide Phenyl-ethyl Acetylphenyl at C1, acetamide at ethyl (1R) 88146-37-6 (TRC standard)

Key Observations :

  • Bicyclic vs.
  • Substituent Effects : The phenyl group at C4 in the target compound may enhance lipophilicity compared to the acetyloxy-methyl group in the cyclopentenyl analog .
  • Stereochemical Impact : The (1R,4R) configuration distinguishes it from the (1R,4S) cyclopentenyl analog, which could lead to divergent stereoselective interactions in enzymatic or receptor-binding contexts.
Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from analogs:

  • Solubility : The phenyl group likely reduces aqueous solubility compared to acetyloxy-methyl or acetylphenyl substituents.
  • Stability: The fused bicyclic system may confer greater thermal stability than monocyclic analogs.

Biological Activity

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide is a compound with a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. It is classified as an acetamide derivative and has garnered attention for its potential therapeutic applications, particularly in pain management and inflammation treatment. This article explores the biological activity of this compound, focusing on its analgesic properties, receptor interactions, and structure-activity relationships.

Chemical Structure and Properties

The compound features a tetrahydro-naphthalene moiety substituted with a phenyl group, contributing to its unique pharmacological profile. The stereochemistry plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC18H19NO
Molecular Weight265.35 g/mol
CAS Number52371-34-3
IUPAC NameN-[(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties . It modulates pain pathways and may exert anti-inflammatory effects by interacting with specific receptors involved in pain perception and inflammation regulation.

Receptor Interactions

Preliminary studies suggest that the compound may interact with opioid receptors and other neuroreceptors associated with nociception. The binding affinity to these receptors is crucial for its analgesic activity. For instance, structure-activity relationship studies have shown that modifications to the substituents can significantly affect the affinity and intrinsic activity at various serotonin receptors (5-HT7) and dopamine receptors (D2) .

Study on Pain Modulation

In one study focused on the analgesic effects of this compound, researchers observed a significant reduction in pain response in animal models. The compound was administered at varying doses, demonstrating dose-dependent analgesic effects comparable to established analgesics.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that specific lipophilic substituents enhance binding affinity to the 5-HT7 receptor while altering intrinsic activity. Compounds with certain substitutions exhibited high-affinity agonistic properties (Ki = 0.13–1.1 nM) while showing selectivity over other receptors like 5-HT1A and 5-HT2A .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
N-(1-benzylpyrrolidin-2-yl)acetamideC14H19NOPyrrolidine ringEnhanced central nervous system activity
N-(2-methylpyrrolidin-2-yl)acetamideC11H17NOMethyl substitutionPotentially lower side effects
N-(cyclohexyl)acetamideC10H19NOCyclohexane ringSimpler structure with varying activity

These compounds share structural similarities but differ in their substituents and biological activities. The unique naphthalene core structure of this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide?

  • The synthesis typically involves multi-step reactions starting from a tetrahydro-naphthalenyl precursor. Key steps include:

  • Cyclization : Formation of the tetrahydro-naphthalenyl core via acid-catalyzed cyclization of phenyl-substituted cyclohexenyl intermediates under reflux conditions .
  • Acetamide Introduction : Coupling the core structure with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) at 0–25°C to avoid side reactions .
  • Chiral Resolution : Use of chiral column chromatography or enzymatic resolution to isolate the (1R,4R) stereoisomer, critical for bioactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the phenyl, naphthalenyl, and acetamide moieties. For example, the acetamide carbonyl signal typically appears at ~168–170 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves stereochemistry and confirms the (1R,4R) configuration. A recent study reported a crystal structure with a dihedral angle of 112.5° between the naphthalenyl and phenyl rings .
  • Infrared (IR) Spectroscopy : Validates the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What chromatographic methods ensure high purity (>95%) for pharmacological assays?

  • Reverse-Phase HPLC : Using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation of stereoisomers and impurities .
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent is effective for intermediate purification .

Advanced Research Questions

Q. How does the stereochemistry (1R,4R) influence the compound’s pharmacological activity?

  • The (1R,4R) configuration induces a specific spatial arrangement, enabling interactions with hydrophobic pockets in enzyme targets (e.g., kinases or GPCRs). Molecular docking studies suggest that the phenyl group at position 4 enhances binding affinity by 30–40% compared to other stereoisomers .
  • Case Study : In vitro assays against cancer cell lines (e.g., MCF-7) showed IC₅₀ values of 2.1 µM for the (1R,4R) isomer versus >10 µM for (1S,4S), highlighting stereospecific bioactivity .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Systematic Validation :

  • Assay Reproducibility : Standardize cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Metabolic Stability : Use liver microsome assays to account for interspecies differences in metabolism, which may explain conflicting in vivo results .
    • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify confounding variables .

Q. What in silico strategies predict the compound’s target interactions and off-target effects?

  • Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., COX-2 or β-amyloid) over 100 ns trajectories to assess stability and binding energy (ΔG) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets. For example, the acetamide group is critical for hydrogen bonding with serine proteases .
  • Off-Target Screening : Use databases like ChEMBL to predict interactions with cytochrome P450 enzymes, reducing toxicity risks .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

  • Core Modifications : Introduce substituents (e.g., halogens or methoxy groups) at the naphthalenyl position to enhance lipophilicity and blood-brain barrier penetration .
  • Pharmacokinetic Profiling :

  • LogP Optimization : Aim for a calculated LogP of 2.5–3.5 to balance solubility and membrane permeability .
  • Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., amides) to improve half-life .
    • In Vivo Validation : Use rodent models to correlate SAR findings with bioavailability and efficacy .

Methodological Notes

  • Data Sources : Prioritize PubChem and crystallographic databases for structural and bioactivity data .
  • Conflict Resolution : Cross-validate findings using orthogonal techniques (e.g., LC-MS for purity alongside NMR) .

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